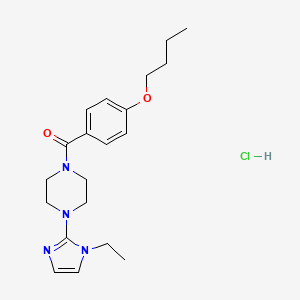
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPTU is a urea derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives have been evaluated for their efficiency as corrosion inhibitors, particularly for mild steel in acidic solutions. Studies have shown that these compounds can significantly reduce corrosion, suggesting their potential application in protecting metals against acidic corrosion through the formation of a protective layer on the metal surface (Mistry, Patel, J. Patel, & Jauhari, 2011).
Catalytic Activity
Research has demonstrated the catalytic activity of urea derivatives in the Pd(II)-catalyzed aromatic C-H ethoxycarbonylation involving C-C bond cleavage. This signifies the role of such compounds in facilitating chemical transformations, which is crucial for synthetic organic chemistry (Peng, Zhu, Ramirez, Zhao, & Shi, 2011).
Synthesis of Active Metabolites
Urea derivatives have been used in the stereoselective synthesis of active metabolites of potent kinase inhibitors, indicating their importance in the development of pharmaceuticals and therapeutic agents (Chen et al., 2010).
Soil Transformation
The transformation of urea derivatives in soil and their impact on soil chemistry and microbiology has been studied, providing insights into the environmental fate and behavior of these compounds (Menniti, Cambon, & Bastide, 2003).
Polymerization Initiators
Urea derivatives have been explored as initiators for the ring-opening polymerization of epoxides, suggesting their application in polymer science for the development of new materials (Makiuchi, Sudo, & Endo, 2015).
Anion Recognition Properties
The synthesis and characterization of urea and thiourea derivatives with anion recognition properties highlight their potential in sensor technology and molecular recognition studies (Singh et al., 2016).
Propriétés
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)20-19(24)21-16-5-3-4-14(12-16)17-10-11-18(25-2)23-22-17/h3-12H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAZTFIZTVAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)




![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)

![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)


amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)
